4-Amino-5,6-heptadienoic acid
Descripción general
Descripción
4-Amino-5,6-heptadienoic acid: is a compound known for its potent anticonvulsant properties. It is a derivative of gamma-aminobutyric acid (GABA) and has been studied for its ability to inhibit GABA transaminase (GABA-T), an enzyme responsible for the degradation of GABA in the brain . This inhibition leads to an increase in GABA levels, which can have therapeutic effects in conditions such as epilepsy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,6-heptadienoic acid involves several steps. One notable method includes the use of a novel aza-Cope rearrangement to synthesize gamma-allenic GABA . Another approach involves the general synthetic access to alpha-allenyl amines and alpha-allenyl-alpha-amino acids as potential enzyme-activated irreversible inhibitors of pyridoxal phosphate (PLP) dependent enzymes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective deprotection, and purification steps such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-5,6-heptadienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Substitution reactions can occur at the amino group or the double bonds, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield saturated derivatives .
Aplicaciones Científicas De Investigación
4-Amino-5,6-heptadienoic acid has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 4-Amino-5,6-heptadienoic acid involves the inhibition of GABA transaminase (GABA-T). By inhibiting this enzyme, the compound prevents the breakdown of GABA, leading to increased levels of this inhibitory neurotransmitter in the brain . This elevation in GABA levels can help reduce neuronal excitability and prevent seizures .
Comparación Con Compuestos Similares
Vigabatrin (4-Amino-5-hexenoic acid): Another GABA-T inhibitor used as an antiepileptic drug.
Gabapentin: A GABA analog used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and as an adjunct therapy for partial seizures.
Uniqueness: 4-Amino-5,6-heptadienoic acid is unique due to its specific structure, which allows it to act as a potent inhibitor of GABA-T. Its ability to increase GABA levels more effectively than some other inhibitors makes it a promising candidate for further research and potential therapeutic use .
Actividad Biológica
4-Amino-5,6-heptadienoic acid, also known as (4S)-4-amino-5,6-heptadienoic acid or MDL 72483, is a synthetic compound recognized for its significant biological activity, particularly as an anticonvulsant. This compound functions primarily as an inhibitor of the enzyme GABA transaminase (GABA-T), which plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₉NO₂
- Molecular Weight : 141.17 g/mol
This compound acts as a potent inactivator of GABA-T, leading to increased levels of GABA in the brain. This elevation is critical for its anticonvulsant effects, as GABA is the primary inhibitory neurotransmitter in the central nervous system. The compound's mechanism involves:
- Inhibition of GABA-T : It binds to the active site of the enzyme, preventing the breakdown of GABA into succinic semialdehyde and thus increasing its availability in synaptic clefts .
- Anticonvulsant Activity : Studies have shown that administration of this compound significantly reduces seizure activity in various animal models by enhancing GABAergic transmission .
Anticonvulsant Properties
Research indicates that this compound exhibits notable anticonvulsant effects:
- Effective Dose : The effective dose for intraperitoneal administration is approximately 60 mg/kg, while oral administration shows even greater potency .
- Comparison with Other Inhibitors : When compared to vigabatrin (another GABA-T inhibitor), MDL 72483 is about five times more potent when administered orally .
Case Studies
-
Animal Model Studies :
- In a study involving mice subjected to 3-mercaptopropionic acid (MPA)-induced seizures, MDL 72483 demonstrated a significant increase in brain GABA concentrations within five hours post-administration. At doses that reduced GABA-T activity by 50%, it provided protection against seizures in 50% of the test subjects .
- Long-term administration (up to 19 days) did not produce adverse behavioral changes in mice, indicating a favorable safety profile for potential therapeutic use .
- Neurochemical Analysis :
Research Findings and Tables
Propiedades
InChI |
InChI=1S/C7H11NO2/c1-2-3-6(8)4-5-7(9)10/h3,6H,1,4-5,8H2,(H,9,10) | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWILORJMRMFKPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(CCC(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.